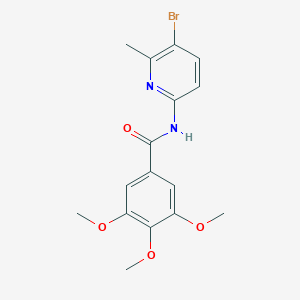![molecular formula C22H17ClN2O5 B278356 N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B278356.png)
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide, also known as MLN8237, is a small molecule inhibitor that targets Aurora kinase A. Aurora kinase A is a serine/threonine kinase that plays a crucial role in cell division, and its overexpression has been linked to various cancers. MLN8237 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.
Mécanisme D'action
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide targets Aurora kinase A, which is a key regulator of cell division. Aurora kinase A plays a crucial role in mitotic spindle formation and chromosome segregation during cell division. This compound inhibits Aurora kinase A, leading to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. This compound has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models, providing a wealth of information on its mechanism of action and efficacy. However, this compound has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development of N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide as a potential anticancer drug. One direction is to evaluate its efficacy in clinical trials. This compound is currently being evaluated in clinical trials for the treatment of various cancers, including solid tumors and lymphomas. Another direction is to develop more potent and selective Aurora kinase A inhibitors. This compound has shown promising results, but there is still room for improvement in terms of its potency and selectivity. Finally, this compound could be combined with other anticancer drugs to enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step synthetic route. The synthesis starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chlorobenzoyl chloride. The 2-chlorobenzoyl chloride is then reacted with 3-methoxyaniline to form 4-(2-chlorobenzoylamino)-3-methoxyaniline. The final step involves the reaction of 4-(2-chlorobenzoylamino)-3-methoxyaniline with 1,3-benzodioxole-5-carboxylic acid to form this compound.
Applications De Recherche Scientifique
N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has been extensively studied in preclinical models of various cancers, including breast, lung, and colon cancer. In these studies, this compound has been shown to inhibit cell proliferation and induce cell death in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
Formule moléculaire |
C22H17ClN2O5 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-11-14(24-21(26)13-6-9-18-20(10-13)30-12-29-18)7-8-17(19)25-22(27)15-4-2-3-5-16(15)23/h2-11H,12H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
YEARTHFFODKZTK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
SMILES canonique |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![3-(benzyloxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278289.png)
![5-(2,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278290.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)


![5-chloro-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278297.png)
